2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGRLRMONQURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the formation of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of a suitable phenyl derivative with a cyclohexyl-substituted pyrimidinedione under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown significant potential in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chromeno-pyrimidine-dione class exhibits structural diversity due to variable substituents at positions 2, 3, and 6. Below is a detailed comparison of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with phenyl or thiophenyl substituents (e.g., 8-methoxy-3-(2-phenylethyl)-2-propyl analog, XLogP3: 3.7 vs. 3.5) . This may improve blood-brain barrier penetration, relevant for neurodegenerative targets . Methoxy groups (e.g., at position 8) are critical for hydrogen bonding with enzyme active sites, as seen in tetrahydrobenzo-thienopyrimidines inhibiting acetylcholinesterase (AChE) .
Therapeutic Potential: Unlike 3-amino-8-hydroxy derivatives (antitumor IC₅₀: 1.2–8.5 μM) , the target compound’s cyclohexyl group may shift activity toward neurodegenerative pathways. Chromeno-pyrimidines with hydroxymethoxyphenyl substituents (e.g., compound 4e in ) show dual anticholinesterase and anti-amyloid activity, suggesting a template for Alzheimer’s drug development .
Structural Uniqueness: The chromeno[2,3-d]pyrimidine core differentiates this class from pyrido[2,3-d]pyrimidines (e.g., PA-8 in ), which lack the fused benzene ring and exhibit distinct receptor-binding profiles .
Biological Activity
2-Cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 2-cyclohexyl-8-methoxy-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine derivatives exhibit diverse biological activities including:
- Antitumor Activity : Various studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Properties : Some derivatives have been tested for their antibacterial and antifungal activities. For example, a related compound demonstrated significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective properties, acting as positive allosteric modulators for glutamate receptors which are crucial in neurodegenerative diseases .
The biological activity of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.
- Interference with Cell Cycle Regulation : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
